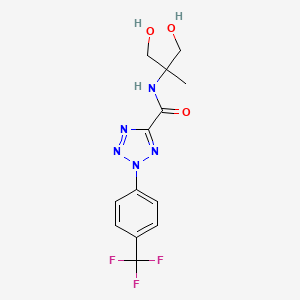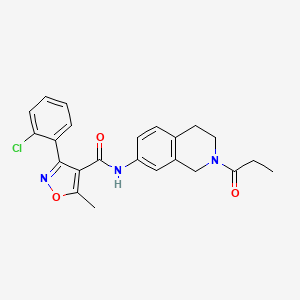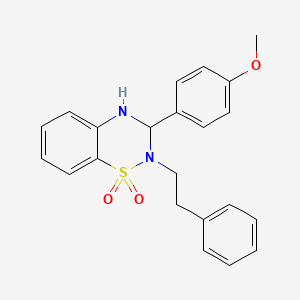
3-Amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride: is a chemical compound with the molecular formula C9H9F2NO2·HCl It is a derivative of propanoic acid, featuring an amino group and two fluorine atoms attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorobenzene, which undergoes a series of reactions to introduce the amino and propanoic acid groups.
Carboxylation: The propanoic acid group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group is oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the fluorine atoms.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which can be useful in studying enzyme function and regulation.
Protein Interaction Studies: Used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its ability to interact with biological targets.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its potential use in agrochemicals to enhance crop protection and yield.
作用机制
The mechanism of action of 3-Amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its binding affinity through hydrophobic interactions. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors and ion channels, affecting cellular signaling pathways.
相似化合物的比较
2-Amino-3-(2,5-difluorophenyl)propanoic acid: Similar structure but lacks the hydrochloride salt form.
3-(3,5-Difluorophenyl)propanoic acid: Lacks the amino group, resulting in different chemical properties and applications.
Uniqueness:
Hydrochloride Salt Form: The hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.
Amino Group: The presence of the amino group allows for a wider range of chemical reactions and interactions with biological molecules.
Fluorine Atoms: The fluorine atoms increase its binding affinity and specificity for certain targets, making it a valuable compound in research and development.
属性
IUPAC Name |
3-amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-5-1-2-8(11)6(3-5)7(4-12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBJUYAUAWZLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CN)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B2908588.png)

![Isopropyl 2-(isobutylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2908593.png)

![N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride](/img/structure/B2908597.png)
![3-benzyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2908599.png)



![3-phenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]propanamide](/img/structure/B2908604.png)
![(2Z)-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2908605.png)
![3-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2908606.png)
